p-Hydroxyfelbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

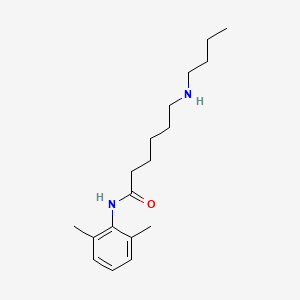

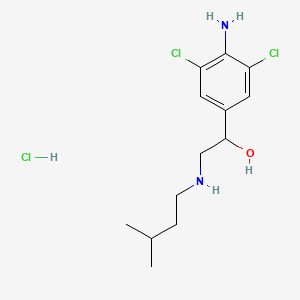

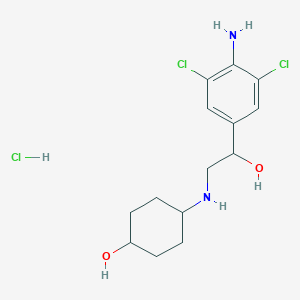

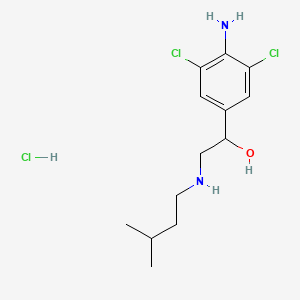

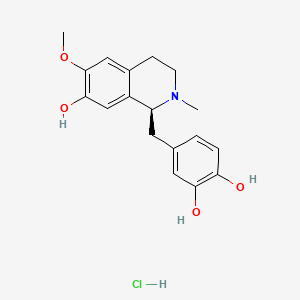

p-Hydroxyfelbamate is a member of phenols . It is a metabolite of the antiepileptic drug felbamate .

Synthesis Analysis

Felbamate, the parent compound of p-Hydroxyfelbamate, corresponds chemically to 2-phenyl-1,3-propanediol dicarbamate . Only 50% of an administered dose of felbamate is metabolized in the liver, by CYP3A4 and CYP2E1, to form two hydroxylated metabolites (para-hydroxyfelbamate and 2-hydroxyfelbamate—10–15%) and a variety of other unidentified polar metabolites, some of them being glucuronides or sulfate esters .

Molecular Structure Analysis

Applications De Recherche Scientifique

Hydroxycinnamates in Plants and Food : Hydroxycinnamates like ferulate, p-coumarate, sinapate, and caffeate have been the focus of significant research interest due to their role in nutrition, health, and plant cell wall structure. Their potential as precursors for flavors in the food industry has also been explored (Kroon & Williamson, 1999).

Bioavailability of Hydroxycinnamates : Studies have shown the potential of hydroxycinnamates, including p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid, in preventing chronic diseases like cardiovascular disease and cancer. Their bioavailability impacts their health benefits (Zhao & Moghadasian, 2010).

Hydroxycinnamic Acid Antioxidants : These acids, including p-coumaric acids, have potent antioxidant properties. Their radical scavenging activity is related to their ability to donate hydrogen or electrons and stabilize the resulting phenoxyl radical (Teixeira et al., 2013).

Hydroxycinnamic Acid Derivatives for Lipid Metabolism and Obesity : These compounds, including p-coumaric acid, have shown potential in the management of lipid metabolism and obesity. They exhibit antioxidant and anti-inflammatory properties and have therapeutic benefits in diabetes and hyperlipidemia (Alam et al., 2016).

Antibacterial Activity of Hydroxycinnamic Acids : p-Coumaric acid and other hydroxycinnamic acids have demonstrated antibacterial effectiveness against bacteria like Escherichia coli and Staphylococcus aureus at various pH levels (Herald & Davidson, 1983).

Chemical Synthesis, Biomass Recovery, or Engineered Microbial Production of Hydroxycinnamic Acids : This study explores various methods for producing hydroxycinnamic acids, including p-coumaric, ferulic, sinapic, and caffeic acids, which are used in applications across the food, cosmetic, and plastics sectors (Flourat et al., 2020).

Mécanisme D'action

Target of Action

p-Hydroxyfelbamate primarily targets the N-methyl-D-aspartate (NMDA) receptor-ionophore complex, specifically the strychnine-insensitive glycine-recognition site . It also has a weak inhibitory effect on GABA receptor binding sites . These receptors play a crucial role in the transmission of excitatory signals in the nervous system.

Mode of Action

p-Hydroxyfelbamate acts as an antagonist at the glycine-recognition site of the NMDA receptor-ionophore complex . This antagonism may block the effects of excitatory amino acids and suppress seizure activity . It has also been proposed to act as a positive modulator of GABA A receptors .

Biochemical Pathways

p-Hydroxyfelbamate is a metabolite of felbamate . The conversion of felbamate into p-Hydroxyfelbamate is mediated by the enzymes cytochrome P450 3A4 and cytochrome P450 2E1 .

Pharmacokinetics

After oral ingestion, felbamate is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Approximately 50% of an administered dose is metabolized in the liver, by CYP3A4 and CYP2E1, to form two hydroxylated metabolites, one of which is p-Hydroxyfelbamate . Approximately 50% of an administered dose is excreted as unchanged felbamate in urine .

Result of Action

The primary result of p-Hydroxyfelbamate’s action is the suppression of seizure activity . This is achieved through its antagonistic effect on the NMDA receptor and its modulatory effect on GABA A receptors .

Action Environment

The action, efficacy, and stability of p-Hydroxyfelbamate can be influenced by various environmental factors. For instance, the presence of other antiseizure medications can affect the pharmacokinetics of felbamate . Additionally, the drug’s metabolism and excretion can be affected by the individual’s liver and kidney function .

Propriétés

IUPAC Name |

[3-carbamoyloxy-2-(4-hydroxyphenyl)propyl] carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c12-10(15)17-5-8(6-18-11(13)16)7-1-3-9(14)4-2-7/h1-4,8,14H,5-6H2,(H2,12,15)(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBZEVLDFAKFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(COC(=O)N)COC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344225 |

Source

|

| Record name | p-Hydroxyfelbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109482-28-2 |

Source

|

| Record name | p-Hydroxyfelbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.